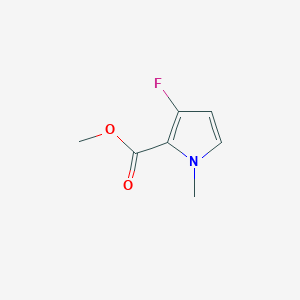
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-1-methyl-1H-pyrrole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: Formation of pyrrole-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with cellular targets, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-1H-pyrrole-2-carboxylate: Lacks the methyl ester group, affecting its reactivity and applications.
1-Methyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the fluorine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8FNO2 |
|---|---|
Molekulargewicht |
157.14 g/mol |
IUPAC-Name |
methyl 3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8FNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
FIJVRVDHJRLXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



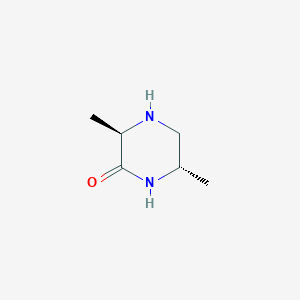
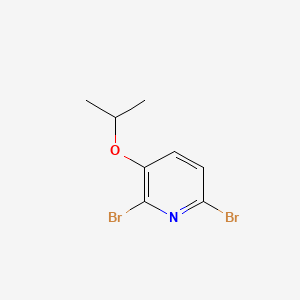
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
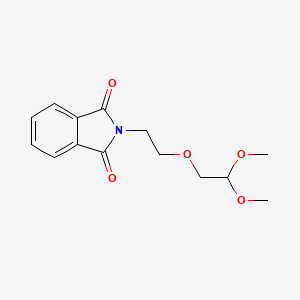
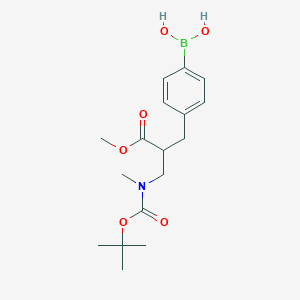
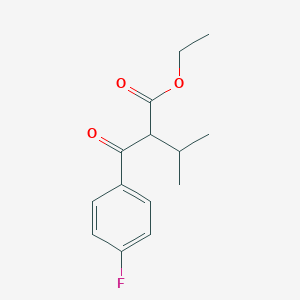
![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
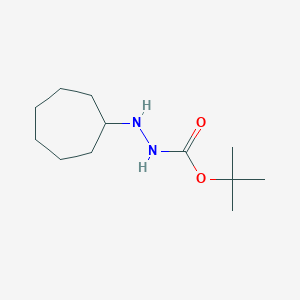
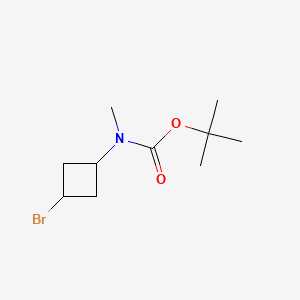
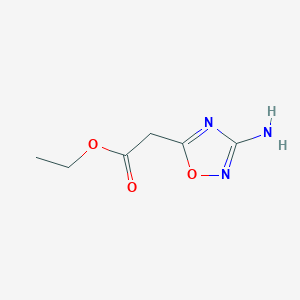
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)
